4-Ethynyl-L-phenylalanine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-L-phenylalanine (hydrochloride) is a potent, selective, reversible, and competitive inhibitor of tryptophan hydroxylase (TPH), with a Ki of 32.6 μM . This compound is also known for its application in click chemistry due to the presence of an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-L-phenylalanine (hydrochloride) typically involves the introduction of an ethynyl group to the phenylalanine structure. This can be achieved through various synthetic routes, including:
Sonogashira Coupling Reaction: This method involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Alkyne Addition: Another method involves the addition of an alkyne to a pre-functionalized phenylalanine derivative.
Industrial Production Methods
Industrial production of 4-Ethynyl-L-phenylalanine (hydrochloride) may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the selective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-L-phenylalanine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) and nitrating agents (e.g., HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Ethynyl-L-phenylalanine (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Acts as an inhibitor of tryptophan hydroxylase, affecting serotonin biosynthesis.
Medicine: Potential therapeutic applications in the treatment of disorders related to serotonin imbalance.
Industry: Used in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethynyl-L-phenylalanine (hydrochloride) involves the inhibition of tryptophan hydroxylase (TPH), an enzyme responsible for the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), a precursor of serotonin. By inhibiting TPH, this compound reduces the biosynthesis of serotonin, affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-L-phenylalanine (hydrochloride): Another phenylalanine derivative with an acetyl group instead of an ethynyl group.
4-Bromo-L-phenylalanine (hydrochloride): A phenylalanine derivative with a bromine atom on the phenyl ring.
Uniqueness
4-Ethynyl-L-phenylalanine (hydrochloride) is unique due to its alkyne group, which allows it to participate in click chemistry reactions. This property makes it a valuable tool in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
2-amino-3-(4-ethynylphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2.ClH/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14;/h1,3-6,10H,7,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHYNRVXXMXXQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.